molecular formula C18H16ClN3O2 B6346995 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354925-44-2

4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6346995
CAS No.: 1354925-44-2
M. Wt: 341.8 g/mol
InChI Key: LCDGPAVKZYEXDE-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a pyrimidine ring substituted with a 3-chlorophenyl group at the 4-position and a 3,4-dimethoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of an appropriate base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with guanidine or its derivatives under acidic or basic conditions to yield the desired pyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the 3,4-dimethoxy substitution, which may affect its chemical and biological properties.

    4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Contains a single methoxy group, potentially altering its reactivity and interactions.

    4-(3-Chlorophenyl)-6-(3,4-dihydroxyphenyl)pyrimidin-2-amine: The presence of hydroxyl groups can significantly impact its solubility and biological activity.

Uniqueness

4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of both 3-chlorophenyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDGPAVKZYEXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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